D-Ribulose 5-phosphate

Description

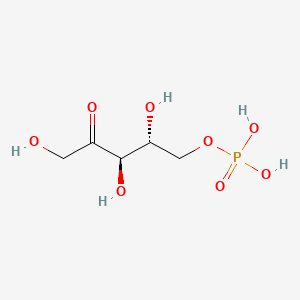

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZLKVNUWIIPSJ-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)CO)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336247, DTXSID001336250 | |

| Record name | Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Ribulose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

551-85-9, 4151-19-3 | |

| Record name | D-Ribulose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribulose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribulose 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-RIBULOSE 5-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THU37VTP7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

D Ribulose 5 Phosphate in the Pentose Phosphate Pathway Ppp

Oxidative Phase of the Pentose (B10789219) Phosphate (B84403) Pathway

The oxidative phase of the pentose phosphate pathway is an irreversible series of reactions that converts glucose 6-phosphate into D-ribulose 5-phosphate. This phase is of paramount importance for the production of NADPH. slu.sewhiterose.ac.uk The process involves two key oxidative steps, each contributing to the cellular pool of NADPH.

Formation of this compound from 6-Phosphogluconate

The final step in the oxidative branch of the pentose phosphate pathway is the conversion of 6-phosphogluconate to this compound. slu.sewhiterose.ac.uk This reaction is an oxidative decarboxylation, meaning it involves both the oxidation of the substrate and the removal of a carboxyl group in the form of carbon dioxide (CO2). uniprot.org The reaction is catalyzed by the enzyme 6-phosphogluconate dehydrogenase. nih.govplos.org This step is the second and final point of NADPH production in the oxidative phase of the PPP. nih.gov The formation of this compound is a critical juncture, as this molecule can then enter the non-oxidative phase of the pathway for further interconversions. nih.gov

Role of 6-Phosphogluconate Dehydrogenase in this compound Synthesis

6-phospho-D-gluconate + NADP+ ⇌ this compound + CO2 + NADPH uniprot.org

The mechanism is believed to be sequential, where 6-phosphogluconate is first oxidized to a 3-keto-6-phosphogluconate intermediate, with the concurrent formation and release of NADPH. This is followed by the decarboxylation of the intermediate to yield an enediol of ribulose 5-phosphate, which then tautomerizes to the final product, this compound. uniprot.org 6-Phosphogluconate dehydrogenase is a key enzyme in cellular metabolism, not only for its role in the PPP but also because the NADPH it produces is essential for reductive biosynthesis and for protecting cells against oxidative stress. plos.orgdiva-portal.org

Non-Oxidative Phase of the Pentose Phosphate Pathway

The non-oxidative phase of the pentose phosphate pathway consists of a series of reversible sugar phosphate interconversions. This phase begins with this compound and serves to either recycle the pentose phosphates back into glycolytic intermediates or to generate ribose-5-phosphate (B1218738) for nucleotide and nucleic acid synthesis. slu.sediva-portal.org

Isomerization of this compound to D-Ribose 5-phosphate

A primary fate of this compound is its reversible isomerization to D-ribose 5-phosphate. nih.govjmb.or.kr This reaction is crucial as D-ribose 5-phosphate is the direct precursor for the synthesis of nucleotides (ATP, GTP, CTP, UTP), coenzymes (NAD+, FAD, coenzyme A), and nucleic acids (DNA and RNA). plos.orgresearchgate.net The enzyme that catalyzes this aldose-ketose isomerization is Ribose-5-phosphate Isomerase (RPI). jmb.or.kr

Ribose-5-phosphate isomerase exists in two distinct, structurally unrelated isoforms, RpiA and RpiB, which catalyze the same reaction but through different mechanisms. nih.govplos.org

RpiA: This isoform is the most common and is found in all kingdoms of life. plos.org The RpiA mechanism is thought to proceed via a cis-enediolate intermediate, involving general acid-base catalysis. nih.gov The reaction requires the open-chain form of the sugar, and it has been proposed that the enzyme assists in the opening of the furanose ring. nih.gov

RpiB: This isoform is found primarily in bacteria and some eukaryotes, including pathogenic protozoa, but is absent in humans. plos.orgplos.org Like RpiA, the RpiB mechanism also proceeds through a cis-enediolate intermediate. plos.org In E. coli, the proposed mechanism for RpiB involves a ring-opening step facilitated by two histidine residues (His99 and His134), followed by the isomerization reaction where a cysteine residue (Cys66), activated by an aspartate (Asp9), acts as the catalytic base.

The existence of these two distinct isoforms with no significant sequence or structural homology is a point of interest in evolutionary biology and for the development of therapeutic agents, as inhibitors targeting the RpiB of pathogens would not be expected to affect the human RpiA enzyme. plos.orgplos.org

Ribose-5-phosphate isomerase primarily catalyzes the interconversion of this compound and D-ribose 5-phosphate. However, studies on different isoforms from various organisms have revealed some variation in substrate specificity and kinetic properties.

RpiB from some organisms has been shown to have a broader substrate specificity, capable of acting on other sugar phosphates. For instance, RpiB from Leishmania donovani can utilize other D-aldose sugars such as D-ribose, D-talose, D-allose, and D-arabinose, albeit with lower efficiency than its primary substrate. The enzyme from E. coli can also act on D-ribose-5-diphosphate and D-ribose-5-triphosphate. uniprot.org

The kinetic parameters for RPI vary depending on the isoform and the source organism. The following tables summarize some of the reported kinetic data for RpiA and RpiB.

Table 1: Kinetic Parameters of Ribose-5-phosphate Isomerase A (RpiA)

| Organism | Substrate | Km (mM) | kcat (s-1) | Source |

| Escherichia coli | D-Ribose 5-phosphate | 3.1 | 2100 | nih.gov |

| Escherichia coli | D-Ribose 5-phosphate | 4.4 | - | uniprot.org |

Table 2: Kinetic Parameters of Ribose-5-phosphate Isomerase B (RpiB)

| Organism | Substrate | Km (mM) | kcat (s-1) | Source |

| Escherichia coli | D-Ribose 5-phosphate | 1.23 | 69 | nih.gov |

| Trypanosoma brucei | D-Ribose 5-phosphate | 12.0 | 36.7 | nih.govplos.org |

| Trypanosoma brucei | This compound | 0.9 | 53.3 | nih.govplos.org |

| Trypanosoma cruzi | D-Ribose 5-phosphate | 4.0 | - | |

| Trypanosoma cruzi | This compound | 1.4 | - | |

| Leishmania infantum | D-Ribose 5-phosphate | 4.6 | 136 | whiterose.ac.uknih.gov |

| Leishmania infantum | This compound | 0.8 | 208 | whiterose.ac.uknih.gov |

| Giardia lamblia | D-Ribose 5-phosphate | ~10 | ~260 | slu.se |

| Giardia lamblia | D-Allose 6-phosphate | 0.41 | 0.008 | slu.se |

These data highlight the efficiency of the enzyme in catalyzing the isomerization reaction, which is essential for maintaining the balance between the metabolic needs for NADPH and pentose phosphates.

Epimerization of this compound to D-Xylulose 5-phosphate

The reversible conversion of this compound to D-Xylulose 5-phosphate is a critical step in the pentose phosphate pathway. nih.govwikipedia.org This reaction is catalyzed by the enzyme Ribulose-5-phosphate 3-epimerase (RPE). nih.govebi.ac.uk This epimerization is essential for channeling pentose phosphates into glycolysis and for the production of precursors for nucleotide and aromatic amino acid synthesis. nih.gov

Ribulose-5-phosphate 3-Epimerase (RPE) Mechanism and Structural Insights

Ribulose-5-phosphate 3-epimerase (RPE) is an enzyme that facilitates the interconversion between this compound and D-xylulose 5-phosphate. uniprot.org Structurally, RPE typically folds into a (β/α)8 barrel, also known as a TIM-barrel structure. nih.govnih.govnih.gov This structural fold is conserved across various species, from bacteria to humans. ebi.ac.uknih.gov

The catalytic mechanism of RPE involves an acid/base type of reaction that proceeds through a cis-enediolate intermediate. nih.govwikipedia.org Key to this process are two conserved aspartic acid residues within the active site. One aspartate acts as a base, abstracting a proton from the C3 carbon of this compound to form the enediolate intermediate. The other aspartate residue then acts as an acid, donating a proton to the opposite face of the intermediate, resulting in the formation of D-xylulose 5-phosphate. nih.govwikipedia.org The roles of these aspartate residues are reversed in the conversion of D-xylulose 5-phosphate back to this compound. nih.gov

Structural studies of human RPE have provided detailed insights into the active site architecture, revealing how the substrates, this compound and D-xylulose 5-phosphate, bind. nih.gov These studies have also highlighted the importance of other residues, such as a serine residue, which, when mutated, can significantly diminish or abolish enzymatic activity. nih.govnih.gov

| Enzyme | Organism | PDB ID | Quaternary Structure | Key Active Site Residues |

| Ribulose-5-phosphate 3-Epimerase | Homo sapiens | 3Q1S | Dimer | Asp37, Asp175, Ser10 |

| Ribulose-5-phosphate 3-Epimerase | Solanum tuberosum (potato) | 1RPX | Hexamer | Two catalytic carboxylates |

| Ribulose-5-phosphate 3-Epimerase | Plasmodium falciparum | 1TQX | Not specified | Zn ion coordinating residues |

| Ribulose-5-phosphate 3-Epimerase | Streptococcus pyogenes | 2FLI | Dodecamer | His34, Asp36, His67, Asp176 |

Metal Ion Dependence in Ribulose-5-phosphate 3-Epimerase Catalysis (e.g., Fe2+, Zn2+, Mn2+, Co2+)

RPE is generally considered a metalloenzyme, requiring a divalent metal ion for its catalytic activity. nih.govoup.com The specific metal ion utilized can vary between species. While some studies have indicated a predominant role for zinc (Zn2+), others have identified iron (Fe2+) as the key catalytic metal. nih.govoup.com

For instance, human RPE has been shown to predominantly bind and utilize Fe2+ for catalysis. nih.govnih.gov The Fe2+ ion is found deep within the active site, in an octahedrally coordinated state, where it is thought to stabilize the negative charge of the enediolate intermediate. nih.govacs.org In contrast, RPE from other organisms, such as Streptococcus pyogenes and Plasmodium falciparum, has been shown to utilize Zn2+. nih.govnih.govacs.org The apoenzyme (enzyme without its metal cofactor) from S. pyogenes can be activated by the addition of Zn2+, manganese (Mn2+), or cobalt (Co2+), but not Fe2+. nih.govpnas.org This highlights the diversity in metal ion preference among RPEs from different sources. The spinach enzyme, however, showed no requirement for divalent metal cations. nih.gov

| Enzyme Source | Predominant Metal Ion | Other Activating Metal Ions |

| Homo sapiens | Fe2+ | Mn2+, Zn2+, Co2+ uniprot.org |

| Streptococcus pyogenes | Zn2+ | Mn2+, Co2+ |

| Escherichia coli | Fe2+ | Mn2+, Co2+ |

| Spinacia oleracea (Spinach) | None | Co2+, Fe2+, Mn2+, Zn2+ (by similarity) uniprot.org |

Interconversion of Pentose Phosphates with Glycolytic Intermediates

The D-Xylulose 5-phosphate produced from the epimerization of this compound serves as a key substrate for two important enzymes in the non-oxidative PPP: transketolase and transaldolase. vaia.com These enzymes create a crucial link between the PPP and glycolysis by converting pentose phosphates into intermediates of the glycolytic pathway, such as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. vaia.comlibretexts.org

Transketolase- and Transaldolase-Mediated Reactions Involving D-Xylulose 5-phosphate

Transketolase (TKT) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. vaia.comebi.ac.uk In the PPP, transketolase utilizes D-Xylulose 5-phosphate in two key reversible reactions:

D-Xylulose 5-phosphate + D-Ribose 5-phosphate ⇌ Sedoheptulose (B1238255) 7-phosphate + Glyceraldehyde 3-phosphate : In this reaction, transketolase transfers a two-carbon unit from D-Xylulose 5-phosphate to D-Ribose 5-phosphate. wikipedia.orgwikidoc.org

D-Xylulose 5-phosphate + Erythrose 4-phosphate ⇌ Fructose 6-phosphate + Glyceraldehyde 3-phosphate : Here, a two-carbon unit is transferred from D-Xylulose 5-phosphate to Erythrose 4-phosphate. libretexts.orgwikipedia.org

Transaldolase (TALDO) catalyzes the transfer of a three-carbon dihydroxyacetone group from a ketose donor to an aldose acceptor. vaia.comlibretexts.org The products of the first transketolase reaction, Sedoheptulose 7-phosphate and Glyceraldehyde 3-phosphate, serve as substrates for transaldolase:

Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate ⇌ Erythrose 4-phosphate + Fructose 6-phosphate libretexts.org

Through these interconnected reactions, the carbon skeletons of pentose phosphates are rearranged to produce glycolytic intermediates, allowing the cell to adapt to varying metabolic needs for NADPH, ribose-5-phosphate, and ATP. vaia.com

D Ribulose 5 Phosphate in the Calvin Benson Bassham Cbb Cycle

Regeneration of Ribulose-1,5-bisphosphate from D-Ribulose 5-phosphate

The regeneration of RuBP from this compound (Ru5P) is the final step in the CBB cycle's regenerative phase. frontiersin.orgwikipedia.org This process ensures the continuous operation of the cycle by providing the necessary substrate for the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), which catalyzes the initial carbon fixation step. frontiersin.orgnih.govresearchgate.net The regeneration phase involves a series of enzymatic reactions that convert intermediates of the cycle back into RuBP. nih.govlibretexts.org Specifically, Ru5P is formed from two other pentose (B10789219) phosphates: Ribose-5-phosphate (B1218738) (R5P) and Xylulose-5-phosphate (Xu5P), through the action of Ribose-5-phosphate isomerase and Ribulose-5-phosphate 3-epimerase, respectively. frontiersin.orgnih.gov

Phosphorylation by Phosphoribulokinase (PRK)

The phosphorylation of this compound by PRK is an ATP-dependent process. wikipedia.orgnih.govwikiwand.comoup.com The reaction involves the transfer of the terminal phosphate (B84403) group (γ-phosphoryl group) from an ATP molecule to the C1 hydroxyl group of this compound. frontiersin.orgnih.govwikipedia.orgwikiwand.com This reaction requires the presence of a divalent metal cation, typically magnesium (Mg²⁺), to facilitate the binding of ATP to the enzyme's active site. wikipedia.orgwikiwand.com

The proposed catalytic mechanism suggests that a catalytic residue within the PRK active site, such as an aspartate residue, acts as a general base. frontiersin.orgnih.govwikipedia.orgwikiwand.com This residue deprotonates the C1 hydroxyl group of Ru5P, activating it for a nucleophilic attack on the γ-phosphoryl group of ATP. frontiersin.orgnih.govwikipedia.orgwikiwand.com The reaction proceeds through a ternary complex where both ATP and Ru5P are bound to the enzyme simultaneously. wikipedia.orgwikiwand.com This direct transfer of the phosphoryl group results in an inversion of its stereochemistry and does not involve a phosphoryl-enzyme intermediate. wikipedia.orgwikiwand.com

Phosphoribulokinase exhibits a high degree of specificity for its substrate, this compound. wikipedia.org It does not typically act on other sugar phosphates that are present in the CBB cycle, such as D-xylulose 5-phosphate, fructose (B13574) 6-phosphate, or sedoheptulose (B1238255) 7-phosphate. wikipedia.org However, at very high concentrations, some studies have shown that PRK may phosphorylate ribose 5-phosphate. wikipedia.org While ATP is the primary phosphoryl group donor, PRK isolated from some organisms, like Alcaligenes eutrophus, can also utilize uridine (B1682114) triphosphate (UTP) and guanosine (B1672433) triphosphate (GTP) as alternative substrates. wikipedia.org

The specificity of PRK is crucial for the efficient and regulated flow of metabolites through the CBB cycle, ensuring that the regeneration of RuBP is tightly controlled.

Biosynthetic Roles of D Ribulose 5 Phosphate and Its Derivatives

Precursor for Nucleotide and Nucleic Acid Biosynthesis (e.g., DNA, RNA, purines, pyrimidines)

D-Ribulose 5-phosphate is a critical precursor for the synthesis of nucleotides, the fundamental units of DNA and RNA. libretexts.orgwikipedia.org This process is initiated by the conversion of this compound into its isomer, D-Ribose 5-phosphate (R5P), a reaction catalyzed by the enzyme ribose-5-phosphate (B1218738) isomerase. ebi.ac.ukmedtigo.com R5P provides the ribose sugar backbone for both purine (B94841) and pyrimidine (B1678525) nucleotides. wikipedia.orgescholarship.org

Formation of Phosphoribosyl Pyrophosphate (PRPP) from D-Ribose 5-phosphate

The commitment of R5P to nucleotide biosynthesis begins with its conversion to phosphoribosyl pyrophosphate (PRPP). wikipedia.orgwikipedia.org This reaction, catalyzed by the enzyme ribose-phosphate diphosphokinase (also known as PRPP synthetase), involves the transfer of a pyrophosphate group from ATP to the C1 position of R5P. nih.govorpha.net PRPP is a highly activated form of ribose and serves as the foundation upon which the purine ring is assembled in the de novo synthesis pathway. wikipedia.orgwikipedia.org In pyrimidine synthesis, the pyrimidine ring is first synthesized as orotate (B1227488) and then attached to PRPP. wikipedia.org PRPP is therefore a pivotal metabolite, linking the pentose (B10789219) phosphate (B84403) pathway directly to the synthesis of the building blocks of genetic material. nih.govhmdb.ca

Precursor for Aromatic Amino Acid Synthesis (e.g., via Erythrose 4-phosphate)

This compound also contributes to the synthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—through its conversion to other sugar phosphates in the non-oxidative branch of the pentose phosphate pathway. wikipedia.orgfrontiersin.org Specifically, this compound is epimerized to D-Xylulose 5-phosphate by the enzyme ribulose-5-phosphate 3-epimerase. nih.gov Subsequently, the enzyme transketolase utilizes D-Xylulose 5-phosphate and D-Ribose 5-phosphate to produce glyceraldehyde 3-phosphate and sedoheptulose (B1238255) 7-phosphate. nih.gov Transketolase then acts again, this time on sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate, to generate erythrose 4-phosphate (E4P) and fructose (B13574) 6-phosphate. nih.gov

Erythrose 4-phosphate is a crucial precursor for the shikimate pathway, the primary route for aromatic amino acid biosynthesis in plants, fungi, and bacteria. royalsocietypublishing.org The first committed step of the shikimate pathway involves the condensation of E4P with phosphoenolpyruvate (B93156) (PEP), a glycolytic intermediate, to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). royalsocietypublishing.org This reaction effectively channels carbon from carbohydrate metabolism into the synthesis of these essential amino acids.

Precursor for Cofactor Biosynthesis (e.g., NADPH, FAD, NAD+, NADP+, Coenzyme A)

The pentose phosphate pathway, which generates this compound, is the primary source of NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). libretexts.orgnih.gov The oxidative phase of the PPP, which converts glucose 6-phosphate to this compound, produces two molecules of NADPH. nih.gov NADPH is a critical reducing agent required for numerous biosynthetic reactions, including fatty acid and steroid synthesis, and for maintaining the cellular redox balance. libretexts.orgnih.gov

Furthermore, the D-Ribose 5-phosphate derived from this compound is a component of several essential cofactors. libretexts.orgescholarship.org These include:

NAD+ and NADP+ : The ribose sugar in these nicotinamide-based coenzymes is derived from R5P. mdpi.com

FAD (Flavin Adenine Dinucleotide) : R5P is a constituent of the adenosine (B11128) monophosphate (AMP) moiety of FAD. escholarship.org

Coenzyme A : This vital cofactor in fatty acid metabolism and the Krebs cycle contains an adenosine 3',5'-bisphosphate unit, which originates from R5P. escholarship.org

Role in Riboflavin (B1680620) Metabolism

This compound is a direct precursor in the biosynthesis of riboflavin (vitamin B2). frontiersin.orgnih.govwikipedia.org The biosynthesis of riboflavin initiates with one molecule of guanosine (B1672433) triphosphate (GTP) and two molecules of this compound. mdpi.comresearchgate.net In bacteria, fungi, and plants, this compound is converted to L-3,4-dihydroxy-2-butanone-4-phosphate, which then condenses with a pyrimidine derivative formed from GTP. wikipedia.org This ultimately leads to the formation of 6,7-dimethyl-8-ribityllumazine, the immediate precursor to riboflavin. wikipedia.org Riboflavin is essential as it is the precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for a vast number of redox reactions in cellular metabolism. wikipedia.org

Contribution to the Synthesis of Lipopolysaccharides, Secondary Metabolites, and Antibiotics

This compound and its derivatives are integral to the synthesis of various complex biomolecules, including lipopolysaccharides (LPS), secondary metabolites, and antibiotics. caymanchem.com

Lipopolysaccharides (LPS) : These are major components of the outer membrane of Gram-negative bacteria. pnas.org The synthesis of the core region of LPS often requires intermediates derived from the pentose phosphate pathway. For instance, the KDO (3-deoxy-D-manno-octulosonate) core of LPS originates from the pentose phosphate pathway via this compound. nih.gov Furthermore, intermediates like D-sedoheptulose 7-phosphate, derived from this compound, are precursors for ADP-heptose, a key component of the inner core of LPS. asm.orgmdpi.com The ribose-5-phosphate derived from this compound is also a precursor for phosphoribosyl pyrophosphate (PRPP), which is used in the synthesis of some sugar donors for LPS modification. pnas.org

Secondary Metabolites : Many secondary metabolites in plants and microorganisms are derived from primary metabolic pathways where this compound is a key player. For example, the aromatic amino acids synthesized via erythrose 4-phosphate (derived from this compound) are themselves precursors to a vast array of secondary metabolites, including alkaloids, flavonoids, and lignin. royalsocietypublishing.org

Antibiotics : The biosynthesis of certain antibiotics utilizes intermediates from the pentose phosphate pathway. For example, some aminoglycoside antibiotics incorporate sugar moieties derived from glucose metabolism, where the PPP provides essential precursors. nih.gov Additionally, the biosynthesis of the antibiotic hygromycin B in Streptomyces hygroscopicus involves ADP-heptose, which is synthesized from precursors derived from the pentose phosphate pathway. mdpi.com

Enzymological and Structural Research on D Ribulose 5 Phosphate Converting Enzymes

Three-Dimensional Structures and Active Site Characterization

The three-dimensional architecture of both Rpi and RPE has been elucidated through X-ray crystallography, revealing distinct folds and active site features that are fundamental to their catalytic functions.

Crystal Structure Analysis (e.g., TIM barrel fold)

D-Ribulose-5-Phosphate 3-Epimerase (RPE): The crystal structure of RPE from various organisms, including potato chloroplasts, Synechocystis, and humans, reveals a conserved homohexameric assembly where each subunit adopts a (β/α)8-barrel, also known as a TIM barrel fold. nih.govnih.govpdbj.org This common structural motif is found in many enzymes involved in sugar metabolism. medtigo.com The active site is located at the C-terminal end of the β-barrel. oup.com For instance, the human RPE folds into a typical (β/α)8 TIM barrel with a loop that controls access to the active site. pdbj.org Similarly, RPE from Chlamydomonas reinhardtii also features monomers with a canonical (β/α)8-barrel fold. oup.com

Ribose-5-Phosphate (B1218738) Isomerase (Rpi): In contrast to RPE, ribose-5-phosphate isomerase A (RpiA) exhibits a more complex α/β/(α/β)/β/α fold. nih.gov The enzyme typically functions as a homodimer, with each subunit containing an active site. medtigo.com The structure of RpiA from Escherichia coli shows two subunits in the asymmetric unit with different conformations, suggesting an opening and closing of a cleft that contains the active site. nih.gov There are two unrelated types of Rpi, RpiA and RpiB, which have different structures and active site residues despite catalyzing the same reaction. researchgate.net

| Enzyme | Source Organism | Quaternary Structure | Fold Type | PDB ID | Resolution (Å) |

|---|---|---|---|---|---|

| D-Ribulose-5-Phosphate 3-Epimerase | Solanum tuberosum (potato) | Homohexamer | (β/α)8-barrel | 1RPX | 2.30 rcsb.org |

| D-Ribulose-5-Phosphate 3-Epimerase | Synechocystis sp. | Hexamer | (β/α)8-barrel | 1TQX | 1.6 nih.gov |

| D-Ribulose-5-Phosphate 3-Epimerase | Homo sapiens (human) | Dimer | (β/α)8-barrel | 3QC3 | 2.20 rcsb.org |

| Ribose-5-Phosphate Isomerase A | Escherichia coli | Dimer | α/β/(α/β)/β/α | 1LKZ | 2.50 rcsb.org |

| Ribose-5-Phosphate Isomerase A | Saccharomyces cerevisiae | Homotetramer | Two α/β domains | 1XTZ | 2.1 nih.gov |

Ligand Binding Modes and Catalytic Residues

D-Ribulose-5-Phosphate 3-Epimerase (RPE): The active site of RPE is characterized by the presence of a metal ion, often Fe(II) or Zn(II), which plays a crucial role in catalysis. pdbj.orgnih.gov In human RPE, an octahedrally coordinated Fe(II) ion is found deep within the active site. pdbj.org The substrate, Ru5P, binds near this metal ion. oup.com Two conserved aspartate residues are positioned to act as acid-base catalysts. pdbj.org In potato chloroplast RPE, the substrate's C3 atom, the site of epimerization, is positioned between two carboxylates within an extensive hydrogen-bonding network. nih.gov Highly conserved methionine residues are thought to create a "methionine cushion" that stabilizes the negatively charged intermediate. nih.govebi.ac.uk

Ribose-5-Phosphate Isomerase (Rpi): The active site of RpiA is located in a cleft surrounded by highly conserved residues. nih.gov Key catalytic residues include a cysteine (or aspartate) and a histidine. In spinach RpiA, an aspartate residue has been identified as the general base. wikipedia.org The enzyme binds the furanose (ring) form of the substrate, and an aspartate residue is proposed to assist in ring opening. nih.gov The active site of dimeric RpiB from Mycobacterium tuberculosis has a solvent-exposed barrier that closes upon phosphate (B84403) binding, and the substrate binds in a linear configuration at the interface between the two subunits. mdpi.com

Mechanistic Studies of Isomerization and Epimerization Reactions

The conversion of this compound by both isomerases and epimerases proceeds through sophisticated catalytic mechanisms involving proton transfers and high-energy intermediates.

Concerted Acid-Base Catalysis Models

D-Ribulose-5-Phosphate 3-Epimerase (RPE): The epimerization reaction catalyzed by RPE is believed to follow a concerted acid-base mechanism. ebi.ac.uk Two conserved aspartic acid residues in the active site act as the catalytic acid and base. pdbj.orgwikipedia.org One aspartate abstracts a proton from the C3 of this compound, while the other donates a proton to the opposite face of the resulting enediolate intermediate to form D-xylulose 5-phosphate. wikipedia.org

Ribose-5-Phosphate Isomerase (Rpi): The isomerization reaction catalyzed by RpiA also employs a concerted acid-base catalytic mechanism. ebi.ac.uk A basic residue, such as an aspartate or cysteine, abstracts a proton from the C2 of the open-chain form of ribose-5-phosphate. nih.govebi.ac.uk Simultaneously, a second acidic residue donates a proton to the C1 oxygen, facilitating the formation of the enediol(ate) intermediate. nih.gov The "reverse" reaction from ribulose-5-phosphate to ribose-5-phosphate follows the same steps in the opposite direction. nih.gov

Enediolate Intermediate Formation

A key feature of both the isomerization and epimerization reactions is the formation of a high-energy enediolate intermediate. medtigo.comvaia.comvaia.com

D-Ribulose-5-Phosphate 3-Epimerase (RPE): The abstraction of a proton from C3 of Ru5P by a catalytic base leads to the formation of a cis-2,3-enediolate intermediate. nih.govwikipedia.org The negative charge of this intermediate is stabilized by the metal ion in the active site and a "cushion" of methionine sulfur atoms. nih.govresearchgate.net This stabilization is crucial for preventing isomerization and ensuring that only epimerization occurs. nih.gov

Ribose-5-Phosphate Isomerase (Rpi): In the Rpi-catalyzed reaction, the deprotonation of C2 of the aldose (R5P) or C1 of the ketose (Ru5P) generates a cis-1,2-enediol(ate) intermediate. nih.govvaia.com This intermediate is a common feature in aldose-ketose isomerizations. nih.gov The enzyme then facilitates the tautomerization of this intermediate to form the product. ebi.ac.uk

Enzyme Kinetics and Substrate Specificity Profiling

Kinetic studies of RPE and Rpi from various sources have provided valuable insights into their catalytic efficiency and substrate preferences.

D-Ribulose-5-Phosphate 3-Epimerase (RPE): The Michaelis-Menten constant (KM) for Ru5P varies significantly among RPEs from different organisms, ranging from 0.2 mM to 15 mM. oup.com For example, the recombinant spinach chloroplast RPE has a KM of 0.22 mM for Ru5P. nih.gov The enzyme from human erythrocytes exists in a dimer-monomer equilibrium, with the dimeric form being more active. nih.gov

Ribose-5-Phosphate Isomerase (Rpi): Rpi enzymes generally exhibit high catalytic efficiency. Kinetic parameters for RpiB from Trypanosoma brucei have been determined, showing different KM values for R5P and Ru5P. plos.org Some Rpi enzymes, like a mannose-6-phosphate (B13060355) isomerase from Bacillus subtilis, show broad substrate specificity, acting on various aldose and ketose sugars. asm.org This promiscuity has potential applications in the production of rare sugars. asm.orgnih.gov

| Enzyme | Source Organism | Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

|---|---|---|---|---|---|---|

| D-Ribulose-5-Phosphate 3-Epimerase | Spinacia oleracea (spinach) | This compound | 0.22 | 7083 | 3.2 x 107 | nih.gov |

| Ribose 5-Phosphate Isomerase B | Trypanosoma brucei | D-Ribose 5-phosphate | - | - | - | plos.org |

| Ribose 5-Phosphate Isomerase B | Trypanosoma brucei | This compound | - | - | - | plos.org |

| D-Ribulose-5-Phosphate 3-Epimerase 1 | Trypanosoma cruzi | This compound | 0.02 - 2 (range) | - | - | plos.org |

| D-Ribulose-5-Phosphate 3-Epimerase 2 | Trypanosoma cruzi | This compound | 0.1 - 10 (range) | - | - | plos.org |

Michaelis-Menten Kinetics (KM, kcat)

The kinetic properties of enzymes that convert this compound, particularly D-ribulose-5-phosphate 3-epimerase (RPE), have been characterized in a variety of organisms. The Michaelis-Menten constant (KM), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the turnover number (kcat), representing the number of substrate molecules converted per enzyme molecule per second, show considerable variation across different species. cnr.itoup.com

For instance, the KM values for this compound can range from the low millimolar to the sub-millimolar range, indicating differing affinities of the enzyme for its substrate in various biological contexts. cnr.itoup.com Similarly, kcat values exhibit a wide spectrum, from approximately 0.1 to over 10,000 s⁻¹, highlighting the diverse catalytic efficiencies of these enzymes. cnr.itoup.com

Below is a summary of the kinetic parameters for several this compound converting enzymes.

| Enzyme | Organism | Substrate | KM (mM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|---|

| Ribulose-5-Phosphate 3-Epimerase (CrRPE1) | Chlamydomonas reinhardtii | This compound | 1.52 ± 0.19 | 272.6 ± 17.4 | biorxiv.org |

| Ribulose-5-Phosphate 3-Epimerase (CrRPE1) | Chlamydomonas reinhardtii | D-Xylulose 5-phosphate | 0.716 ± 0.09 | 80.7 ± 7.9 | biorxiv.org |

| Ribulose-5-Phosphate 3-Epimerase (recombinant) | Spinacia oleracea (Spinach) | This compound | 0.22 | 7100 | cnr.itoup.com |

| Ribulose-5-Phosphate 3-Epimerase (native) | Spinacia oleracea (Spinach) | This compound | 0.25 | 0.138 | cnr.it |

| Ribulose-5-Phosphate 3-Epimerase (TcRPE2) | Trypanosoma cruzi | This compound | 2.21 ± 0.23 | 0.32 ± 0.02 | plos.org |

| D-glycerol 3-phosphate phosphatase | Mycobacterium tuberculosis | This compound | 1.3 | 0.18 | uniprot.org |

| Ribose-5-phosphate isomerase A | Escherichia coli | Ribose-5-phosphate | 3.1 | 2100 | uniprot.org |

Influence of Cofactors and Metal Ions on Enzyme Activity

The activity of many this compound converting enzymes is significantly influenced by the presence of cofactors, particularly divalent metal ions. plos.orgnih.gov These metal ions often play a crucial role in catalysis by stabilizing the structure of the enzyme-substrate complex or by directly participating in the chemical reaction. acs.orgresearchgate.net

D-ribulose-5-phosphate 3-epimerase (RPE) is a well-studied example of a metalloenzyme. nih.gov The identity of the physiologically relevant metal ion can vary between organisms. For instance, while zinc (Zn²⁺) is often considered a physiological activator, studies have shown that human RPE can utilize ferrous iron (Fe²⁺) for catalysis. nih.govacs.org In contrast, the apoenzyme from Streptococcus pyogenes can be activated by Zn²⁺, manganese (Mn²⁺), or cobalt (Co²⁺), but not by Fe²⁺ or magnesium (Mg²⁺). nih.gov

The type of metal ion can also affect the catalytic efficiency. In some cases, non-physiological metals can activate the enzyme to a greater extent than the presumed native metal. For example, Co²⁺ and Mn²⁺ can replace Zn²⁺ in the wild-type L-ribulose-5-phosphate 4-epimerase, albeit less effectively in certain mutants. acs.org Furthermore, the presence of these metal ions can induce conformational changes in the enzyme upon substrate binding. acs.org In Escherichia coli, manganese has been shown to protect the iron-dependent RPE from damage by hydrogen peroxide. pnas.org

The following table summarizes the influence of various metal ions on the activity of this compound converting enzymes.

| Enzyme | Organism | Metal Ion | Effect on Activity | Reference |

|---|---|---|---|---|

| L-Ribulose-5-phosphate 4-epimerase | N/A | Zn²⁺ | Physiological activator. acs.org | acs.org |

| L-Ribulose-5-phosphate 4-epimerase | N/A | Co²⁺ | Can replace Zn²⁺. acs.org | acs.org |

| L-Ribulose-5-phosphate 4-epimerase | N/A | Mn²⁺ | Can replace Zn²⁺. acs.org | acs.org |

| L-Ribulose-5-phosphate 4-epimerase | N/A | Mg²⁺ | Poorly bound, weak activator. acs.org | acs.org |

| D-Ribulose-5-phosphate 3-epimerase (hRPE) | Human | Fe²⁺ | Utilized for catalysis. nih.gov | nih.gov |

| D-Ribulose-5-phosphate 3-epimerase | Streptococcus pyogenes | Zn²⁺, Mn²⁺, Co²⁺ | Activates the apoenzyme. nih.gov | nih.gov |

| D-Ribulose-5-phosphate 3-epimerase | Streptococcus pyogenes | Fe²⁺, Mg²⁺ | Does not activate the apoenzyme. nih.gov | nih.gov |

| D-glycerol 3-phosphate phosphatase | Mycobacterium tuberculosis | Mg²⁺ | Likely the physiologically relevant catalytic divalent metal ion. uniprot.org | uniprot.org |

| D-glycerol 3-phosphate phosphatase | Mycobacterium tuberculosis | Co²⁺, Mn²⁺ | Support higher catalytic efficiency than Mg²⁺. uniprot.org | uniprot.org |

Regulation and Metabolic Flux Control of D Ribulose 5 Phosphate Pathways

Allosteric Regulation of Key Enzymes

The flow of metabolites through the pentose (B10789219) phosphate (B84403) pathway is tightly controlled by allosteric regulation of its key enzymes. This rapid-response mechanism allows the cell to adjust metabolic flux in milliseconds based on the immediate availability of substrates and products.

The primary regulatory point of the entire pentose phosphate pathway is the first enzyme, Glucose-6-phosphate dehydrogenase (G6PD) . The activity of G6PD is strongly dictated by the ratio of NADP+ to NADPH. wikipedia.org A high NADP+ concentration, indicative of a high demand for NADPH in biosynthetic reactions or antioxidant defense, allosterically stimulates G6PD. Conversely, a high concentration of NADPH, the product of the reaction, acts as a potent competitive inhibitor, signaling that sufficient reducing power is available. wikipedia.org Acetyl CoA can also inhibit G6PD activity. wikipedia.org In cyanobacteria, G6PDH regulation involves a protein called OpcA, which enhances G6PDH activity when oxidized and inhibits it when reduced. pnas.org

While G6PD is the main control point for the oxidative branch, the enzymes of the non-oxidative branch, which directly interconvert D-Ribulose 5-phosphate, are also subject to regulation, primarily by substrate availability. The activities of transketolase and transaldolase , the key carbon-shuffling enzymes, are reversible and their direction is driven by the relative concentrations of their substrates and products. biomolther.orgvaia.com For instance, an accumulation of this compound and its isomer D-Xylulose 5-phosphate will drive the reactions forward to produce glycolytic intermediates.

The enzymes responsible for the conversion of this compound, ribulose-5-phosphate isomerase (RPI) and ribulose-5-phosphate 3-epimerase (RPE) , are generally considered to be non-allosterically regulated, with their activity largely dependent on substrate concentration. libretexts.orgnih.gov However, some studies suggest the possibility of allosteric regulation in certain organisms or conditions. oup.combiorxiv.org

Transcriptional and Post-Translational Regulation

Beyond the immediate allosteric control, the capacity of the this compound pathways is regulated over longer timescales (hours) through transcriptional and post-translational modifications of the involved enzymes. quora.com

Transcriptional Regulation: The expression of genes encoding PPP enzymes can be modulated in response to cellular stress and metabolic demands. For example, in the yeast Saccharomyces cerevisiae, the transcription factor Znf1 has been identified as a regulator of PPP genes, including those encoding transketolase and other non-oxidative branch enzymes. researchgate.net In Bacteroides fragilis, exposure to deoxycholate, a bile acid, leads to changes in the transcript levels of several PPP genes. researchgate.net In some fission yeast, the transcription factor Rsv1, which is upregulated during glucose starvation, acts as a repressor for genes like gnd1 (encoding 6-phosphogluconate dehydrogenase) and gcd1 (involved in the gluconate shunt), thereby modulating the flux into the PPP. upf.edu

Post-Translational Modifications (PTMs): PTMs provide a crucial layer of regulation, rapidly altering enzyme activity and stability. The most extensively studied PTM in the PPP is that of Glucose-6-phosphate dehydrogenase (G6PD) .

Acetylation: Acetylation of G6PD, for instance at lysine (B10760008) 403 (K403) by the acetyltransferase KAT9/ELP3, reduces its enzymatic activity. mdpi.commdpi.com Conversely, deacetylation by sirtuin-2 (SIRT2) enhances G6PD function. mdpi.commdpi.com

Phosphorylation: Phosphorylation of G6PD at specific tyrosine and serine residues by kinases like Src family kinases (SFKs) and polo-like kinase 1 (Plk1) can increase its activity and promote its dimerization, which is essential for its function. mdpi.commdpi.comnih.gov

O-GlcNAcylation: The addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to G6PD can dramatically increase its enzymatic activity, thereby enhancing the flow of metabolites through the PPP. mdpi.comnih.gov

Ubiquitylation and SUMOylation: These modifications are involved in regulating the stability of the G6PD protein. researchgate.net

Transketolase (TKT) activity is also regulated by post-translational modifications. For example, the kinase Akt can phosphorylate TKT, leading to a marked enhancement of its enzyme activity and increasing carbon flow through the non-oxidative PPP. nih.gov

Interplay with Other Central Carbon Metabolic Pathways (e.g., Glycolysis, Gluconeogenesis)

The pentose phosphate pathway, with this compound as a central hub, is intricately connected with glycolysis and gluconeogenesis. This interplay allows the cell to dynamically shift carbon flux between these pathways to meet its specific metabolic needs for ATP, NADPH, and biosynthetic precursors. numberanalytics.comaklectures.com

The key connection points between the PPP and glycolysis are the shared intermediate Glucose-6-phosphate (G6P) and the interconversion of PPP-derived sugars into glycolytic intermediates. numberanalytics.comnih.gov The non-oxidative branch of the PPP, through the actions of transketolase and transaldolase, can convert five-carbon sugars like this compound back into the glycolytic intermediates Fructose-6-phosphate (F6P) and Glyceraldehyde-3-phosphate (G3P) . biomolther.orglibretexts.org

This metabolic flexibility gives rise to several distinct modes of operation:

Need for Ribose 5-phosphate exceeds need for NADPH: Glycolysis proceeds to produce F6P and G3P, which are then shunted into the non-oxidative PPP in reverse to synthesize Ribose 5-phosphate. aklectures.com

Balanced need for NADPH and Ribose 5-phosphate: The oxidative phase of the PPP is primarily active, converting G6P to Ribose 5-phosphate and generating NADPH. aklectures.com

Need for NADPH exceeds need for Ribose 5-phosphate: Both the oxidative and non-oxidative phases are active. G6P is converted to Ribose 5-phosphate and NADPH. The Ribose 5-phosphate is then converted back to F6P and G3P, which can be recycled back to G6P via gluconeogenesis to produce more NADPH. biomolther.orgaklectures.com

Need for both NADPH and ATP: The oxidative phase produces NADPH and Ribose 5-phosphate. The Ribose 5-phosphate is then converted to F6P and G3P, which enter glycolysis to generate ATP and pyruvate (B1213749). biomolther.orgaklectures.com

The regulation of flux at the G6P branch point is critical. High levels of ATP, an indicator of high energy status, can inhibit the PPP, favoring glycolysis. numberanalytics.com Conversely, conditions requiring high anabolic activity and antioxidant defense will increase flux through the PPP. The reversible nature of the non-oxidative PPP enzymes is crucial for this dynamic balancing act. biomolther.org In some cancer cells under hypoxic conditions, the exchange fluxes catalyzed by aldolase (B8822740) and transaldolase are activated, promoting the synthesis of ribose-5-phosphate (B1218738) through the non-oxidative PPP. mit.edu

Metabolic Flux Analysis for Pathway Elucidation

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a cell. This technique provides a detailed snapshot of the cellular metabolic state and is instrumental in understanding the regulation and distribution of carbon flow through pathways involving this compound. creative-proteomics.com

Isotopic Labeling Studies (e.g., 13C Metabolic Flux Analysis)

A key technique within MFA is the use of stable isotope tracers, most commonly Carbon-13 (¹³C). In ¹³C-MFA, cells are fed a substrate, such as glucose, that has been enriched with ¹³C at specific atomic positions. asm.org As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including those in the pentose phosphate pathway.

By measuring the mass isotopomer distributions (the relative abundances of molecules with different numbers of ¹³C atoms) of these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can deduce the relative contributions of different pathways to the production of a given metabolite. creative-proteomics.comasm.orgmdpi.com

For example, ¹³C-MFA has been used to:

Determine the split ratio of carbon flux between glycolysis and the pentose phosphate pathway. asm.orgnih.gov

Demonstrate a directional shift in the non-oxidative PPP in granulocytes during phagocytosis, from ribose-5-phosphate biosynthesis towards glycolytic pathways. mdpi.combiorxiv.org

Quantify the surprisingly high proportion of glucose utilized by the pentose cycle in neurons. nih.gov

Elucidate the metabolic reprogramming that occurs in cancer cells, where the PPP is often upregulated.

While powerful, accurately determining the PPP split ratio using ¹³C-MFA can be challenging. asm.org To improve accuracy, some studies have employed parallel labeling experiments with different ¹³C-labeled glucose tracers or have developed novel methods like using [U-¹³C]gluconate as a tracer. asm.orgmdpi.com

Computational Modeling of Metabolic Networks

The data generated from isotopic labeling studies, along with other experimental measurements like substrate uptake and product secretion rates, are integrated into computational models of metabolic networks. nih.gov These models are based on the stoichiometry of all known biochemical reactions in the network.

By using specialized software, the experimental data is used to constrain the model and solve for the unknown intracellular fluxes. This approach can provide a comprehensive and quantitative understanding of metabolic regulation. nih.govfrontiersin.org

Kinetic models, which incorporate enzyme kinetics and allosteric regulation, can be used to simulate the dynamic behavior of the metabolic network in response to perturbations, such as oxidative stress. nih.govbiorxiv.orgnih.govplos.org For instance, computational models have been developed to:

Integrate glycolysis, the PPP, the TCA cycle, and fatty acid β-oxidation into a single comprehensive model. nih.gov

Investigate the cooperative roles of multiple feedback regulations in controlling the PPP response to oxidative stress. nih.govbiorxiv.org

Simulate the metabolic states of cancer cells, highlighting the importance of the reactions linking glycolysis and the PPP. frontiersin.org

These models have revealed the importance of the coordinated regulation of enzymes in both glycolysis and the PPP for efficient metabolic rerouting and adaptation to changing cellular conditions. nih.gov

Comparative Biology and Organismal Context of D Ribulose 5 Phosphate Metabolism

D-Ribulose 5-phosphate in Eukaryotic Systems (e.g., Human, Plant Chloroplasts, Yeast)

In eukaryotes, this compound is a central player in the pentose (B10789219) phosphate (B84403) pathway, a crucial metabolic route for generating NADPH and precursors for nucleotide and amino acid biosynthesis. wikipedia.orgnih.gov The pathway is broadly divided into an oxidative phase and a non-oxidative phase. nih.gov

Human: In humans, this compound is primarily generated in the oxidative phase of the pentose phosphate pathway. genome.jp This phase is vital for producing NADPH, which is essential for protecting cells against oxidative stress. nih.gov this compound is then converted to two other pentose phosphates: D-ribose 5-phosphate by ribose-5-phosphate (B1218738) isomerase and D-xylulose 5-phosphate by ribulose-phosphate 3-epimerase. hmdb.cahmdb.ca These products are utilized in the non-oxidative phase to generate intermediates for glycolysis and for the synthesis of aromatic amino acids. nih.gov

Plant Chloroplasts: In the stroma of plant chloroplasts, this compound is a critical component of the Calvin-Benson cycle, the primary pathway for carbon fixation. wikipedia.orgnih.govfrontiersin.org Ribulose-5-phosphate 3-epimerase (RPE) catalyzes the interconversion of this compound and D-xylulose 5-phosphate. nih.gov Subsequently, this compound is phosphorylated by phosphoribulokinase to form ribulose-1,5-bisphosphate (RuBP), the acceptor molecule for CO2 in the reaction catalyzed by RuBisCO. wikipedia.orgwikipedia.org The regeneration of RuBP is a crucial and energy-consuming part of the cycle. wikipedia.org

Yeast (Saccharomyces cerevisiae): Similar to other eukaryotes, yeast utilizes the pentose phosphate pathway for NADPH production and the synthesis of biosynthetic precursors. genome.jpresearchgate.net this compound is formed in the oxidative branch and then enters the non-oxidative branch where it is interconverted with other sugar phosphates. genome.jpresearchgate.net The activity of the PPP in yeast is critical for responding to oxidative stress. researchgate.net Deletion of the gene for D-ribulose-5-phosphate 3-epimerase in S. cerevisiae leads to reduced growth, highlighting the importance of this step in pentose phosphate metabolism. mdpi.com

| Organism/System | Primary Pathway Involving this compound | Key Function of the Pathway |

| Human | Pentose Phosphate Pathway (PPP) | NADPH production for oxidative stress defense, synthesis of nucleotide precursors. genome.jpnih.gov |

| Plant Chloroplasts | Calvin-Benson Cycle, Pentose Phosphate Pathway | Carbon fixation (regeneration of RuBP), NADPH production. wikipedia.orgnih.govfrontiersin.org |

| Yeast | Pentose Phosphate Pathway (PPP) | NADPH production for oxidative stress response, synthesis of biosynthetic precursors. genome.jpresearchgate.netresearchgate.net |

This compound in Prokaryotic Systems (e.g., Bacteria, Archaea)

Prokaryotic metabolism of this compound displays remarkable diversity, with variations in the classic pentose phosphate pathway and the presence of alternative routes.

Divergent Pentose Phosphate Pathways in Microorganisms

While many bacteria, like Escherichia coli, possess a complete pentose phosphate pathway similar to eukaryotes, some prokaryotes exhibit significant variations or incomplete pathways. nih.govnih.gov For instance, some bacteria lack the oxidative branch of the PPP and rely on alternative mechanisms for NADPH generation. biorxiv.org In Ralstonia solanacearum, the absence of the key gene for the oxidative PPP, gnd, suggests a reliance on other pathways for glucose oxidation. asm.org The non-oxidative branch, however, is nearly universal and crucial for producing essential precursors like ribose-5-phosphate. nih.gov

Alternative Routes to D-Ribose 5-phosphate (e.g., Ribulose Monophosphate Pathway)

A significant alternative pathway involving this compound is the Ribulose Monophosphate (RuMP) pathway, which was first identified in methylotrophic bacteria. nih.govtandfonline.comoup.com This pathway is primarily known for formaldehyde (B43269) fixation and detoxification. tandfonline.comoup.com In this pathway, formaldehyde condenses with this compound to form D-arabino-3-hexulose-6-phosphate, a reaction catalyzed by 3-hexulose-6-phosphate synthase (HPS). tandfonline.com This is then isomerized to fructose (B13574) 6-phosphate by 6-phospho-3-hexuloisomerase (PHI). tandfonline.com

Interestingly, in some archaea that lack a complete pentose phosphate pathway, the RuMP pathway operates in reverse. nih.govnih.gov In organisms like Thermococcus kodakaraensis, the reverse RuMP pathway is essential for the biosynthesis of this compound from fructose 6-phosphate, which is a crucial precursor for nucleotides. nih.govnih.gov This highlights a fascinating evolutionary adaptation where the same set of enzymes can function in opposite directions to fulfill different metabolic needs in bacteria and archaea. tandfonline.comoup.com Some archaea, such as Haloarcula species, have also evolved novel oxidative pathways for the degradation of pentoses like D-ribose, which ultimately lead to intermediates of the citric acid cycle. asm.org

| Pathway | Primary Function in Bacteria | Primary Function in some Archaea | Key Enzymes |

| Ribulose Monophosphate (RuMP) Pathway | Formaldehyde fixation and detoxification. tandfonline.comoup.com | Biosynthesis of this compound (reverse direction). nih.govnih.gov | 3-hexulose-6-phosphate synthase (HPS), 6-phospho-3-hexuloisomerase (PHI). tandfonline.com |

Comparative Genomics and Proteomics Approaches

Comparative genomics and proteomics have provided significant insights into the evolution and regulation of this compound metabolism.

Comparative Genomics: By comparing the genomes of diverse organisms, researchers can identify the presence, absence, and fusion of genes encoding enzymes of the pentose phosphate pathway and its variants. oup.comcaister.complos.org For example, genomic analyses have revealed that some archaea lack the genes for a complete pentose phosphate pathway but possess genes for the RuMP pathway, suggesting its role in pentose synthesis. nih.govnih.govnih.gov Gene fusion events, such as the fusion of glucose-6-phosphate dehydrogenase and 6-phosphogluconolactonase in some eukaryotes, have also been identified through comparative genomics, indicating evolutionary pressures to streamline metabolic pathways. plos.org

Proteomics: Proteomic studies, which analyze the complete set of proteins in a cell or tissue, offer a functional view of metabolic pathways. pnas.org By quantifying the levels of enzymes involved in this compound metabolism under different conditions, scientists can understand how these pathways are regulated. For instance, proteomic analysis of the diatom Phaeodactylum tricornutum under nitrogen deprivation showed an increase in the expression of plastidic ribulose-phosphate 3-epimerase, suggesting a redirection of carbon flux. nih.gov Similarly, proteomic studies in rice have identified the ubiquitous presence of enzymes from central metabolic pathways, including the pentose phosphate pathway, across different tissues. pnas.org In pathogenic bacteria like Francisella novicida, proteomic and metabolomic analyses have demonstrated that the pentose phosphate pathway is a major metabolic hub crucial for its virulence. biorxiv.org

Biotechnological Applications and Metabolic Engineering of D Ribulose 5 Phosphate Pathways

Enhancing Biosynthesis of Value-Added Products

Metabolic engineering efforts have successfully targeted D-ribulose 5-phosphate pathways to enhance the production of several commercially important molecules. These strategies often involve the overexpression of key enzymes, the deletion of competing pathways, and the introduction of novel enzymatic activities to channel carbon from central metabolism into the desired biosynthetic routes.

Riboflavin (B1680620), or vitamin B2, is synthesized from two primary precursors: this compound (Ru5P) and guanosine (B1672433) 5'-triphosphate (GTP). nih.gov Consequently, enhancing the intracellular availability of Ru5P is a key strategy for improving riboflavin titers in microbial production hosts like Bacillus subtilis.

One effective approach involves increasing the carbon flux through the pentose (B10789219) phosphate (B84403) pathway. Overexpression of enzymes such as glucose-6-phosphate dehydrogenase (encoded by zwf) and 6-phosphogluconate dehydrogenase, which are central to the oxidative branch of the PPP, can lead to higher concentrations of Ru5P and subsequently boost riboflavin production. nih.gov Another strategy focuses on preventing the diversion of Ru5P into other metabolic pathways. The inactivation of ribulose-5-phosphate-3-epimerase (Rpe), the enzyme that converts Ru5P to xylulose 5-phosphate (Xu5P), has been shown to significantly increase the carbon flux towards riboflavin biosynthesis. nih.govnih.gov In one study, a single nucleotide deletion or a nonsense mutation in the rpe gene in B. subtilis resulted in a more than fivefold increase in riboflavin production compared to the parent strain. nih.gov

Further enhancements in riboflavin yield have been achieved by combining these strategies. For instance, in an rpe mutant background, the additional overexpression of the ribA gene, which is directly involved in the riboflavin biosynthesis pathway, led to a production of 479.90 ± 33.21 mg/L of riboflavin. nih.gov A more comprehensive approach, involving the overexpression of the entire rib operon and a mutant gnd gene in the rpe mutant strain, resulted in a 3.05-fold increase in riboflavin production, reaching 977.29 ± 63.44 mg/L. nih.gov

| Genetic Modification in B. subtilis | Effect on Riboflavin Production | Reference |

| Knockout of ccpN | 63% improvement in riboflavin production. | nih.gov |

| Inactivation of ribulose-5-phosphate-3-epimerase (Rpe) | More than fivefold increase over the parental strain. | nih.gov |

| Overexpression of ribA in an rpe mutant | Production increased to 479.90 ± 33.21 mg/L. | nih.gov |

| Overexpression of the rib operon and mutant gnd in an rpe mutant | 3.05-fold increase, reaching 977.29 ± 63.44 mg/L. | nih.gov |

Terpenes, a large and diverse class of natural products with applications ranging from pharmaceuticals to biofuels, are synthesized from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In many bacteria and in plant plastids, these precursors are produced via the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway. Metabolic engineering has uncovered novel routes to enhance terpene yields by linking the pentose phosphate pathway directly to the DXP pathway, bypassing traditional rate-limiting steps.

A significant breakthrough in this area was the discovery of enzymes that can convert this compound directly into DXP. nih.govresearchgate.net This novel route circumvents the canonical DXP synthase (Dxs) enzyme, which condenses pyruvate (B1213749) and glyceraldehyde 3-phosphate, a reaction that involves the loss of one-sixth of the carbon as CO2. nih.govresearchgate.net Researchers identified that certain mutations in the native ribB gene of Escherichia coli, which is typically involved in riboflavin biosynthesis, conferred the ability to catalyze this conversion. nih.gov Additionally, overexpression of the wild-type E. coli gene yajO also demonstrated this novel DXP-producing activity from Ru5P. nih.govresearchgate.net

To further capitalize on this discovery, these novel DXP-producing enzymes (nDXP enzymes) were engineered as fusion proteins with DXP reductase (Dxr), the second enzyme in the DXP pathway. This strategy aimed to improve the metabolic flux from Ru5P into the terpene biosynthesis pathway. The expression of a Dxr-RibB(G108S) fusion protein in E. coli resulted in a more than four-fold improvement in the titers of the sesquiterpene bisabolene (B7822174), a candidate biodiesel. nih.govresearchgate.net This approach also had the added benefit of alleviating the intracellular accumulation of DXP. nih.govresearchgate.net

| Engineering Strategy in E. coli | Target Product | Outcome | Reference |

| Expression of mutant ribB or wild-type yajO | Bisabolene | Enabled DXP synthesis from Ru5P, leading to bisabolene production. | nih.govresearchgate.net |

| Expression of a Dxr-RibB(G108S) fusion protein | Bisabolene | More than 4-fold improvement in bisabolene titers. | nih.govresearchgate.net |

Rare sugars are monosaccharides that are present in nature in limited quantities. Many of these sugars have unique physiological functions and are of great interest to the food and pharmaceutical industries. nih.gov While the direct, high-yield production of a wide variety of rare sugars from this compound is an emerging area of research, the pentose phosphate pathway provides key precursors for their synthesis.

The enzymatic conversion of this compound to D-xylulose 5-phosphate by ribulose-5-phosphate-3-epimerase is a crucial step that links the PPP to the biosynthesis of certain rare sugars. mdpi.com D-xylulose 5-phosphate can then be further metabolized or converted to other rare sugars. Metabolic engineering strategies in microorganisms like Corynebacterium glutamicum and Bacillus subtilis are being explored to harness the intermediates of the pentose phosphate pathway for the synthesis of these valuable compounds. nih.govnih.gov

For example, the production of D-psicose and D-sorbose has been achieved through novel in-vivo recombination pathways that utilize aldolases and phosphatases in robust microbial strains. nih.gov While not a direct conversion from this compound in all documented cases, the engineering of central carbon metabolism, including the pentose phosphate pathway, is essential for providing the necessary precursors and cofactors for these biosynthetic routes. Further research is focused on creating more direct and efficient pathways from pentose phosphates to a broader range of rare sugars.

Strategies for Modulating Carbon Flux through this compound Intermediates

The efficient production of value-added chemicals derived from this compound is highly dependent on the ability to control and redirect carbon flux through this metabolic node. Metabolic engineers employ a variety of techniques to modulate the activity of enzymes and the expression of genes involved in the pentose phosphate pathway and connected metabolic routes.

A primary strategy for manipulating carbon flux involves the targeted overexpression of genes encoding enzymes that catalyze desired reactions and the deletion of genes for enzymes that lead to competing byproducts.

In the context of riboflavin production in B. subtilis, overexpression of genes in the oxidative pentose phosphate pathway, such as zwf (glucose-6-phosphate dehydrogenase) and gntZ (6-phosphogluconate dehydrogenase), has been shown to enhance the supply of this compound and subsequently increase riboflavin yields. nih.gov Conversely, the deletion of the rpe gene, which encodes ribulose-5-phosphate-3-epimerase, prevents the conversion of Ru5P to xylulose 5-phosphate, thereby channeling more of this precursor into the riboflavin biosynthetic pathway and dramatically increasing production. nih.gov

In a study aimed at improving the co-utilization of xylose and glucose in Saccharomyces cerevisiae for cellulosic ethanol (B145695) production, the deletion of the RPE1 gene (encoding D-ribulose-5-phosphate 3-epimerase) was found to couple xylose utilization with glucose metabolism through the pentose phosphate pathway flux. nih.gov This engineered strain was able to consume xylose and glucose simultaneously, a critical improvement for the economic viability of lignocellulosic biorefineries. nih.gov

| Organism | Gene Modification | Pathway Affected | Outcome | Reference |

| Bacillus subtilis | Overexpression of zwf, gntZ, prs, and purF | Pentose Phosphate Pathway and Purine (B94841) Synthesis | Enhanced riboflavin production. | nih.gov |

| Bacillus subtilis | Deletion of rpe | Pentose Phosphate Pathway | More than fivefold increase in riboflavin production. | nih.gov |

| Saccharomyces cerevisiae | Deletion of RPE1 | Pentose Phosphate Pathway | Simultaneous utilization of xylose and glucose. | nih.gov |

Directed evolution and rational enzyme engineering are powerful tools for tailoring the properties of enzymes to meet specific metabolic engineering goals. These techniques can be used to improve the catalytic efficiency of an enzyme, alter its substrate specificity, or reduce its sensitivity to feedback inhibition.

While specific examples of directed evolution applied directly to the enzymes that produce or consume this compound are not extensively detailed in the provided context, the principles of this approach are broadly applicable. For instance, deoxyribose-5-phosphate aldolases (DERAs), which are involved in C-C bond formation and can utilize phosphorylated sugar substrates, have been the subject of protein engineering studies to optimize their substrate specificity and efficiency. Such strategies could be adapted to engineer enzymes that act on this compound or its derivatives to create novel biosynthetic pathways.

Directed evolution has been successfully used to engineer L-arabinose isomerase, an enzyme involved in rare sugar synthesis, resulting in a mutant with a 68% increase in isomerization activity for D-galactose. Similarly, random mutagenesis has been employed to improve the thermal stability of NAD-dependent mannitol-1-dehydrogenase, leading to enhanced production of the rare sugars L-gulose and L-galactose. These examples highlight the potential of enzyme engineering to improve the production of valuable compounds from sugar phosphate precursors.

Advanced Research Methodologies and Future Directions

High-Throughput Screening for Enzyme Modulators

The enzymes that catalyze the interconversion of D-Ribulose 5-phosphate, namely ribose-5-phosphate (B1218738) isomerase and ribulose-phosphate 3-epimerase, are potential targets for therapeutic intervention in diseases with altered metabolic states, such as cancer and certain infections. High-throughput screening (HTS) provides a rapid and efficient method to identify small molecules that can modulate the activity of these enzymes. nih.gov

HTS campaigns typically involve testing large libraries of chemical compounds for their ability to either inhibit or activate a specific enzyme. These assays are often performed in a microplate format, allowing for the simultaneous testing of thousands of compounds. The development of robust and sensitive assays is critical for the success of HTS. For the enzymes metabolizing this compound, enzyme-coupled assays are frequently employed. In such an assay, the product of the target enzyme's reaction is used as a substrate for a second enzyme, which in turn produces a detectable signal, such as a change in absorbance or fluorescence.

For example, to screen for inhibitors of ribose-5-phosphate isomerase, the conversion of this compound to D-ribose 5-phosphate could be coupled to a subsequent reaction where D-ribose 5-phosphate is utilized by another enzyme to produce a chromogenic or fluorogenic product. A decrease in the signal would indicate inhibition of the isomerase. Similarly, activators could be identified by an increase in the signal. Modern HTS instrumentation, including robotic liquid handlers and sensitive plate readers, has significantly increased the throughput and reliability of these screens. uthscsa.edu

Artificial Intelligence and Machine Learning in Enzyme Engineering

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of enzyme engineering, with significant potential for the enzymes involved in this compound metabolism. nih.gov These computational tools can analyze vast datasets of protein sequences and structures to predict enzyme properties and guide the design of novel enzymes with improved characteristics. muni.cz

One of the key applications of ML in this context is the prediction of enzyme kinetic parameters, such as Kcat and Km, from the enzyme's amino acid sequence. researchgate.net Deep learning models, trained on large datasets of experimentally determined kinetic data, can learn the complex relationships between sequence, structure, and function. mdpi.comnih.gov This predictive capability can accelerate the process of identifying promising enzyme variants for further experimental characterization. For instance, an ML model could be used to predict the effect of specific mutations on the catalytic efficiency of ribose-5-phosphate isomerase, thereby guiding site-directed mutagenesis experiments.

Furthermore, AI and ML can be employed in the de novo design of enzymes. By learning the principles of protein folding and catalysis, generative models can propose novel amino acid sequences that are predicted to fold into a stable structure and catalyze a desired reaction. This approach could be used to engineer enzymes that convert this compound with altered substrate specificity or enhanced stability. The integration of AI with high-throughput experimental data generation is creating a powerful feedback loop for enzyme engineering, where computational predictions are rapidly tested in the lab, and the results are used to further refine the predictive models. lbl.gov

Unexplored Physiological Roles and Metabolic Connections

While the central role of this compound in the pentose (B10789219) phosphate (B84403) pathway is well-established, its broader physiological roles and connections to other metabolic pathways are still being uncovered. glpbio.com As a key node in carbon metabolism, the flux through this compound has implications for a wide range of cellular processes.

The pentose phosphate pathway is intricately linked to glycolysis, with intermediates being shared between the two pathways. mhmedical.com The balance between these two pathways is critical for cellular homeostasis, and dysregulation can have significant consequences. For example, in many cancer cells, there is an increased flux through the PPP to support the high demand for nucleotides and NADPH for biosynthesis and redox balance. nih.govfrontiersin.org Understanding the precise mechanisms that control the shunting of glucose-6-phosphate into the PPP versus glycolysis is an active area of research.

Recent studies have also suggested connections between the PPP and other metabolic pathways, such as fatty acid synthesis and amino acid metabolism. biorxiv.orgoup.com The NADPH produced from the conversion of D-glucose-6-phosphate to this compound is a crucial reducing equivalent for fatty acid biosynthesis. Additionally, the pentose phosphates derived from this compound can be used for the synthesis of aromatic amino acids. nih.gov The metabolic crosstalk between these pathways is likely to be complex and context-dependent, and further research is needed to elucidate the signaling molecules and regulatory mechanisms involved. There is also emerging evidence that intermediates of the PPP, potentially including this compound or its derivatives, may have direct signaling roles within the cell, influencing the activity of transcription factors or other regulatory proteins. nih.gov

Development of Novel Assay Technologies for this compound Metabolism

The development of novel and improved assay technologies is essential for advancing our understanding of this compound metabolism. These assays need to be sensitive, specific, and adaptable to different experimental setups, from in vitro enzyme kinetics to in vivo metabolite profiling.

Enzyme-coupled assays remain a cornerstone for measuring the activity of enzymes that produce or consume this compound. acs.org These assays are continuously being refined to improve their sensitivity and throughput. For example, coupling the reaction to the oxidation of NADH or NADPH allows for continuous spectrophotometric monitoring of enzyme activity. fishersci.comnih.gov Novel coupling enzymes and substrates are being explored to develop assays with lower background noise and higher signal-to-noise ratios. nih.gov

Biosensors represent a promising new frontier for the real-time monitoring of this compound levels within living cells. These are typically genetically encoded fluorescent proteins that change their conformation and fluorescence properties upon binding to a specific metabolite. While biosensors for other central metabolites have been developed, a specific and robust biosensor for this compound is still an area of active development. Such a tool would provide invaluable insights into the dynamic changes in this compound concentrations in response to various stimuli.